molecular formula C15H23N3OS B2709605 4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide CAS No. 2210054-03-6

4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide

Cat. No.: B2709605
CAS No.: 2210054-03-6
M. Wt: 293.43
InChI Key: XVTDHCLQRXYHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes. These compounds are characterized by a seven-membered ring containing two nitrogen atoms. The presence of a cyclobutyl group and a thiophen-2-ylmethyl group adds to the complexity and potential functionality of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors, often involving amine and halide functionalities.

    Introduction of the Cyclobutyl Group: This step may involve the use of cyclobutyl halides or cyclobutyl Grignard reagents.

    Attachment of the Thiophen-2-ylmethyl Group: This can be done through nucleophilic substitution reactions using thiophen-2-ylmethyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the diazepane ring or the thiophene ring, potentially leading to ring-opened products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring or the diazepane nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.

Scientific Research Applications

4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying biological pathways involving diazepane derivatives.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would be determined by the nature of these interactions and the resulting biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepane derivative used as a medication.

    Cyclobutylamine: A simpler compound containing the cyclobutyl group.

    Thiophene: The parent compound of the thiophen-2-ylmethyl group.

Uniqueness

4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in simpler or more common compounds.

Properties

IUPAC Name

4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c19-15(16-12-14-6-2-11-20-14)18-8-3-7-17(9-10-18)13-4-1-5-13/h2,6,11,13H,1,3-5,7-10,12H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTDHCLQRXYHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.